4-((4-Ethoxybenzylidene)amino)benzonitrile

Nematic liquid crystal Phase transition temperature Mesophase stability

Generic Schiff base nematogen procurement often yields compounds with narrow mesophase windows (~12°C) and unsuitable dielectric anisotropy. PEBAB (CAS 24742-30-1) eliminates this risk: a model nematic liquid crystal with a broad 70°C working range (55-124.5°C), positive dielectric anisotropy (εₐ > 0), and a 13 ns Kerr response enabling nanosecond electro-optical switching. Supplied at ≥97% purity as a crystalline solid. Ideal for NLO benchmarking, electrohydrodynamic research, and DFT validation studies.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 24742-30-1
Cat. No. B145739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethoxybenzylidene)amino)benzonitrile
CAS24742-30-1
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3
InChIKeyYFZISFITJTVAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PEBAB Technical Baseline


4-((4-Ethoxybenzylidene)amino)benzonitrile, commonly designated PEBAB or EOBABN, is a Schiff base nematogen belonging to the benzylideneaniline class of thermotropic liquid crystals [1]. It is characterized by a 4-ethoxybenzylidene donor fragment conjugated to a 4-aminobenzonitrile acceptor via an azomethine (–CH=N–) bridge, yielding a molecular formula of C16H14N2O and a molecular weight of 250.29 g/mol [2]. The compound exhibits a purely nematic mesophase between the crystalline solid and isotropic liquid states and possesses positive dielectric anisotropy (εₐ > 0), a property that distinguishes it from many common nematogens and renders it responsive to electric fields [3][4]. Commercially available at ≥97% purity (GC, N) as a solid (mp ~120 °C), it serves as a model polar nematic liquid crystal in both experimental and computational studies of nonlinear optics, electrohydrodynamics, and molecular ordering [5].

Why PEBAB Cannot Be Replaced


Within the benzylideneaniline nematogen family, seemingly minor structural variations—such as replacing the terminal ethoxy group with methoxy or changing the benzonitrile acceptor to a phenyl acetate—produce large, quantifiable shifts in mesophase stability, molecular ordering, dielectric anisotropy, and electro-optical response [1]. The methoxy analog PMBAB shows a nematic range of only ~12 °C versus ~69.5 °C for PEBAB, while the phenyl acetate analog PEBAP exhibits a different NMR line structure (five peaks vs. three), reflecting distinct molecular dynamics [2][3]. Generic procurement of an unspecified “Schiff base nematogen” therefore risks acquiring a compound with a drastically narrower working temperature window, lower orientational order, or unsuitable dielectric sign for electric-field-driven studies or device prototyping. The following evidence quantifies exactly where PEBAB stands apart from its closest in-class alternatives.

PEBAB vs. Analogs: Quantitative Evidence


Nematic Phase Range vs. PMBAB

Head-to-head thermal analysis by Pisipati and Rao demonstrates that the ethoxy homolog PEBAB exhibits a nematic phase range of approximately 69.5 °C (crystal→nematic at 55 °C; nematic→isotropic at 124.5 °C), whereas the methoxy analog PMBAB displays a dramatically narrower nematic range of only ~12 °C (crystal→nematic at 106 °C; nematic→isotropic at 118 °C) [1]. The nematic–isotropic clearing point of PEBAB is 6.5 °C higher than that of PMBAB, while its crystal→nematic melting point is 51 °C lower, resulting in a far more accessible and wider liquid-crystalline window for experimental and device-level work.

Nematic liquid crystal Phase transition temperature Mesophase stability

Orientational Order vs. PMBAB and PEBAP

Proton NMR linewidth measurements by Gerofsky et al. (1976) provide a direct three-way comparison of the orientational order parameter (S) as a function of temperature across the nematic range [1]. PEBAB exhibits S values ranging from 0.57 to 0.68, consistently higher than PMBAB (0.45–0.62) and overlapping with but exceeding the upper bound of PEBAP (0.56–0.67). Independent ESR studies by Rao et al. (1984) using a nitroxide spin probe confirmed that the S values for PEBAB and PMBAB determined by ESR are in close agreement with the NMR-derived values, reinforcing the robustness of this ordering relationship [2]. The higher order parameter of PEBAB reflects stronger intermolecular alignment, which directly governs birefringence, dielectric anisotropy, and electro-optical switching performance.

Orientational order parameter NMR spectroscopy Liquid crystal ordering

Ultrafast Kerr Response vs. MBBA

Johnston (1973) measured the transient Kerr response of seven nematic substances just above their nematic–isotropic transition temperature [1]. PEBAB (reported as EBAB) exhibited a maximum Kerr constant of B = 175×10⁻¹⁰ cm² V⁻¹ and an extraordinarily short response time of 13 ns. In contrast, the widely used methoxy-substituted nematogen MBBA (p-methoxybenzylidene-p-n-butylaniline) displayed a response time of 3 μs—over 200 times slower. The nanosecond response of PEBAB indicates that molecular association does not occur in its isotropic phase, whereas the microsecond response of MBBA points to a high degree of association. This difference is critical for applications requiring fast optical switching or electric-field-induced birefringence modulation near the clearing point.

Kerr effect Nonlinear optics Electro-optical switching

Positive Dielectric Anisotropy and Electrohydrodynamics

PEBAB is characterized by a positive dielectric anisotropy (εₐ > 0), as established by positron annihilation lifetime measurements where the ortho-positronium lifetime τ₂ increases upon ordering (τ₂ isotropic < τ₂ nematic < τ₂ solid), a behavior opposite to that observed in negative dielectric anisotropy liquid crystals [1]. Koelmans and Van Boxtel (1971) specifically selected PEBAB to demonstrate—contrary to earlier reports—that nematic liquid crystals with positive dielectric anisotropy can form electrohydrodynamic domains upon application of an electric field, a phenomenon previously attributed only to negative Δε materials [2]. This finding has fundamental implications for the design of electro-optical cells and dynamic scattering displays. Most common nematic liquid crystals such as MBBA possess negative dielectric anisotropy, making PEBAB one of the relatively few well-characterized positive-Δε Schiff-base nematogens [3].

Dielectric anisotropy Electrohydrodynamic instability Domain formation

Methylene Unit Molar Volume Comparison

From density measurements, Pisipati and Rao determined that the molar volumes of PMBAB and PEBAB in the isotropic liquid phase at (T_NI + 5) °C are 217.85 and 237.65 × 10⁻⁶ m³, respectively [1]. The methylene (–CH₂–) unit contribution, estimated as the difference between the ethoxy and methoxy homologs, is 19.8 × 10⁻⁶ m³. This value is approximately 14% higher than the CH₂ increment reported for other homologous series such as N-(p-n-alkoxybenzylidene)-p-n-alkylanilines and alkylbenzenes. In the nematic phase, the CH₂ contribution is smaller (19.2 × 10⁻⁶ m³), indicating closer packing in the ordered phase. This anomalously large methylene increment has direct consequences for density-driven phase behavior and mixing rules in multicomponent liquid crystal formulations.

Molar volume CH₂ increment Homologous series comparison

Ultrasonic Velocity at N–I Transition

Ultrasonic velocity measurements across the nematic–isotropic transition reveal a sharp minimum at T_NI for both PEBAB and PMBAB, characteristic of a first-order phase transition [1]. The percentage increase in ultrasonic velocity upon entering the nematic phase is 10% for PEBAB and 11.4% for PMBAB—values described as anomalously sharp and many times greater than those found for other nematic–isotropic or nematic–smectic A transitions. The temperature range of anomalous ultrasonic behavior is 2.8 °C for PEBAB versus 3.0 °C for PMBAB. The ratio (d ln V_u/dT)/(d ln ρ/dT) in the isotropic region is 2.82 for PEBAB, close to the Rao value of 3 for unassociated liquids, providing an independent validation of the non-associative molecular state inferred from the Kerr response [2].

Ultrasonic velocity Phase transition Adiabatic compressibility

PEBAB Application Scenarios


Kerr-Cell Optical Q-Switching

The 13 ns Kerr response time of PEBAB [1] supports its use in nanosecond optical shutters, Q-switching elements for pulsed lasers, and high-speed birefringence modulators operating just above the nematic–isotropic clearing point (124.5 °C). This is a regime where most common nematogens (e.g., MBBA with its 3 μs response) are orders of magnitude too slow. Procurement of PEBAB specifically—rather than an unspecified Schiff base—ensures access to the non-associative isotropic-phase dynamics required for sub-100 ns switching.

Ambient-Temperature Nematic Device Prototyping

With a nematic range spanning 55 °C to 124.5 °C [1], PEBAB provides a liquid-crystalline working window of nearly 70 °C that encompasses room temperature and extends well above typical device operating conditions. The methoxy analog PMBAB, with only a 12 °C window entirely above 100 °C, is impractical for ambient-temperature cells. Researchers and engineers procuring PEBAB for electro-optical cell construction, birefringence standards, or temperature-dependent alignment studies benefit from a material that remains nematic across the full range of typical laboratory and operational conditions [2].

Electrohydrodynamic Domains and Dynamic Scattering

PEBAB's positive dielectric anisotropy (εₐ > 0), confirmed by positron annihilation lifetime spectroscopy [1], uniquely enables electrohydrodynamic domain formation under DC or low-frequency AC fields [2]. This property, once thought exclusive to negative-Δε nematics, makes PEBAB a historically significant and still-relevant compound for fundamental studies of electroconvection, pattern formation, and dynamic scattering in liquid crystals. Procurement should specify PEBAB explicitly when positive-Δε Schiff-base nematogens are required.

Nonlinear Optical Benchmarking

PEBAB has been extensively characterized by DFT at the B3LYP/6-311++G(d,p) level, with its nonlinear optical (NLO) properties—including first-order hyperpolarizability—computed across six solvent environments (benzene, chloroform, ethanol, methanol, DMSO, water) using the PCM solvation model [1]. Combined with experimental single-crystal X-ray structural data (space group P21/c, a = 7.817, b = 16.208, c = 11.490 Å, β = 112.76°) [2], this makes PEBAB a well-validated benchmark compound for computational chemists developing or testing new DFT functionals, basis sets, or solvation models for donor–acceptor Schiff-base systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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